

An In-depth Technical Guide to 3,5-Dimethyl-1H-indole-2-carbaldehyde

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Compound of Interest

Compound Name: 3,5-Dimethyl-1H-indole-2-carbaldehyde

Cat. No.: B074590

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,5-Dimethyl-1H-indole-2-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While experimentally determined crystal structure data for this specific molecule is not publicly available, this document will focus on its chemical synthesis, physico-chemical properties, and potential biological relevance. The indole scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities.^{[1][2][3]} This guide will serve as a valuable resource for researchers working with or interested in this class of compounds.

Introduction

Indole and its derivatives are a critical class of heterocyclic compounds widely found in natural products and synthetic molecules with significant therapeutic applications.^[1] The indole core is a key pharmacophore in a variety of approved drugs. The introduction of a carbaldehyde group, particularly at the C2 position, provides a versatile synthetic handle for further molecular elaborations, making indole-2-carbaldehydes valuable building blocks in the synthesis of more complex molecules. **3,5-Dimethyl-1H-indole-2-carbaldehyde**, with methyl substitutions on the indole ring, presents a unique electronic and steric profile that can influence its chemical reactivity and biological activity.

Please note: As of the latest search, there is no publicly available, experimentally determined single-crystal X-ray diffraction data for **3,5-Dimethyl-1H-indole-2-carbaldehyde**. Therefore, this guide cannot provide a detailed analysis of its crystal structure, such as unit cell dimensions, bond lengths, and bond angles. The information presented herein is based on its chemical properties and data for structurally related compounds.

Physico-Chemical Properties

A summary of the key physico-chemical properties of **3,5-Dimethyl-1H-indole-2-carbaldehyde** is presented in Table 1. These properties are crucial for its handling, characterization, and use in chemical reactions.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ NO	[4]
Molecular Weight	173.21 g/mol	[4]
IUPAC Name	3,5-dimethyl-1H-indole-2-carbaldehyde	[4]
CAS Number	1463-67-8	[4]
Appearance	Solid (predicted)	
Melting Point	140-142 °C (for the related 3-Methyl-1H-indole-2-carboxaldehyde)	
SMILES	<chem>CC1=CC2=C(C=C1)NC(=C2C)C=O</chem>	[4]
InChIKey	XFYUNHFBHYCXIN-UHFFFAOYSA-N	[4]

Synthesis

The most common and efficient method for the formylation of electron-rich indoles is the Vilsmeier-Haack reaction.[5] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

General Experimental Protocol: Vilsmeier-Haack Reaction

The following is a generalized experimental protocol for the synthesis of an indole-3-carbaldehyde, which can be adapted for the synthesis of **3,5-Dimethyl-1H-indole-2-carbaldehyde** from 3,5-dimethylindole.^[6]

Materials:

- 3,5-Dimethylindole
- N,N-Dimethylformamide (DMF), freshly distilled
- Phosphorus oxychloride (POCl_3), freshly distilled
- Ice-salt bath
- Sodium hydroxide (NaOH) solution
- Crushed ice
- Round-bottomed flask with a mechanical stirrer and dropping funnel
- Drying tube

Procedure:

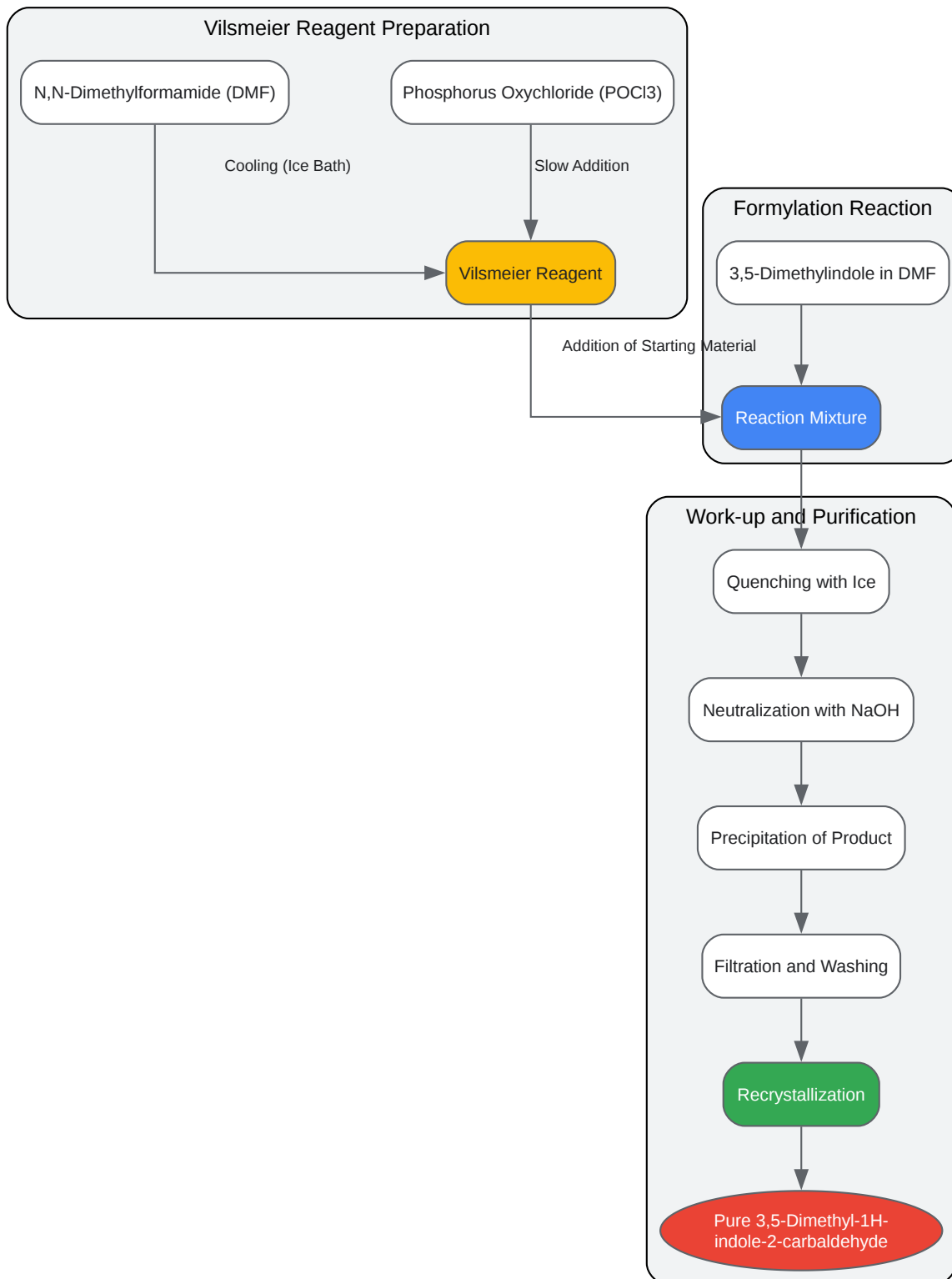
- **Formation of the Vilsmeier Reagent:** In a three-necked round-bottomed flask equipped with a mechanical stirrer, a drying tube, and a dropping funnel, place freshly distilled DMF. Cool the flask in an ice-salt bath. Slowly add freshly distilled POCl_3 to the stirred DMF over a period of 30 minutes, maintaining a low temperature.
- **Formylation:** Dissolve 3,5-dimethylindole in DMF and add this solution dropwise to the Vilsmeier reagent over one hour, ensuring the temperature does not rise significantly.
- **Reaction:** After the addition is complete, allow the mixture to warm to the specified reaction temperature and stir for the required duration. The reaction progress can be monitored by thin-layer chromatography (TLC).

- **Work-up:** Carefully add crushed ice to the reaction mixture to decompose the excess Vilsmeier reagent. Transfer the resulting solution to a larger flask containing more crushed ice.
- **Neutralization and Precipitation:** Slowly add a solution of sodium hydroxide with vigorous stirring until the solution is basic. The product, **3,5-Dimethyl-1H-indole-2-carbaldehyde**, should precipitate out of the solution.
- **Isolation and Purification:** Collect the precipitate by filtration, wash it thoroughly with water, and air-dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of **3,5-Dimethyl-1H-indole-2-carbaldehyde** via the Vilsmeier-Haack reaction.

Synthesis Workflow of 3,5-Dimethyl-1H-indole-2-carbaldehyde

[Click to download full resolution via product page](#)A generalized workflow for the synthesis of **3,5-Dimethyl-1H-indole-2-carbaldehyde**.

Spectroscopic Data (Reference Data)

While specific spectroscopic data for **3,5-Dimethyl-1H-indole-2-carbaldehyde** is not readily available in the searched literature, the following table provides reference data for a closely related compound, 1-methyl-1H-indole-3-carbaldehyde, which can be used for comparative purposes.[7]

Spectroscopic Data for 1-methyl-1H-indole-3-carbaldehyde	
¹ H NMR (400 MHz, CDCl ₃)	δ 10.01 (s, 1H), 8.35 (d, J = 6.6 Hz, 1H), 7.69 (s, 1H), 7.50 – 7.33 (m, 3H), 3.90 (s, 3H)
¹³ C NMR (101 MHz, CDCl ₃)	δ 184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69
ESI-MS	[M+H] ⁺ 160

Biological Activity and Potential Applications

Indole-3-carboxaldehyde and its derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8] The aldehyde functional group is a key feature that allows for the synthesis of various Schiff bases and other derivatives, which have been explored for their therapeutic potential.

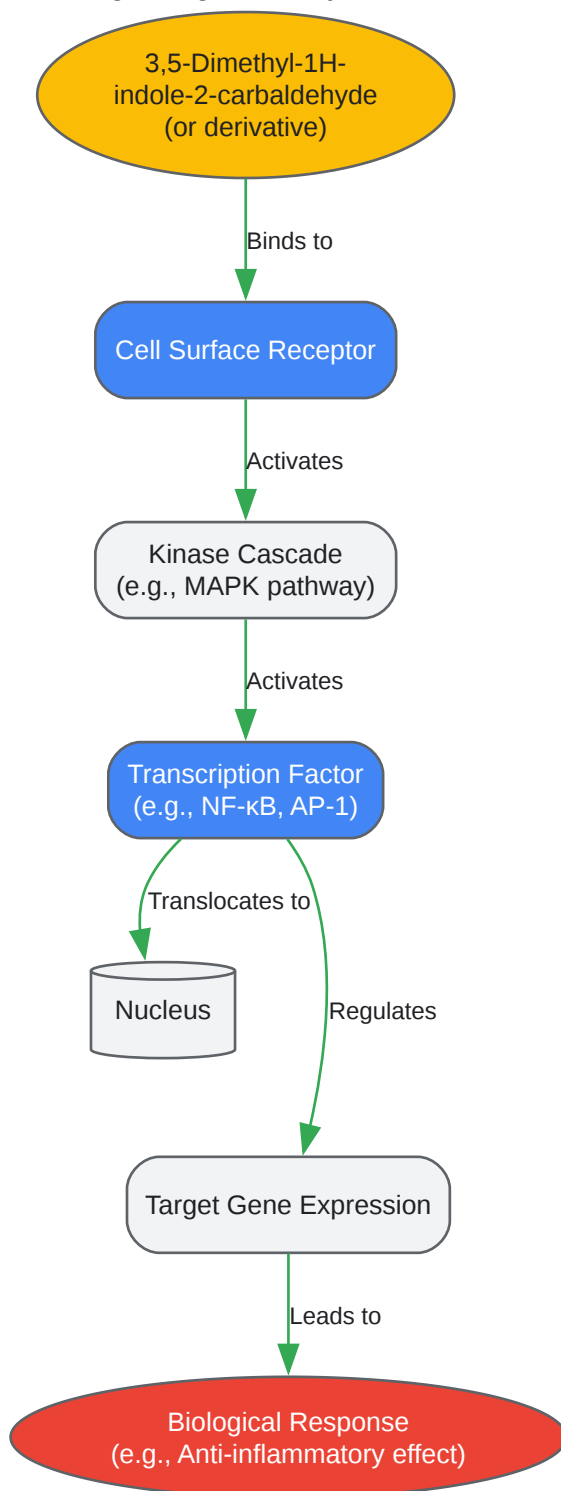
While specific biological studies on **3,5-Dimethyl-1H-indole-2-carbaldehyde** are limited in the public domain, its structural similarity to other biologically active indoles suggests that it could be a valuable scaffold for drug discovery. The methyl groups at the 3 and 5 positions can influence the molecule's lipophilicity and steric interactions with biological targets, potentially leading to novel pharmacological profiles.

Hypothetical Signaling Pathway Involvement

Many indole derivatives exert their biological effects by interacting with specific signaling pathways. For instance, some indole compounds are known to be agonists of the aryl hydrocarbon receptor (AhR), which plays a role in immune regulation.[9] While the interaction of **3,5-Dimethyl-1H-indole-2-carbaldehyde** with any specific signaling pathway has not been

reported, a hypothetical pathway diagram is presented below to illustrate a potential mechanism of action for a generic indole-based drug candidate.

Hypothetical Signaling Pathway for an Indole Derivative



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A hypothetical signaling cascade for an indole-based compound.

Conclusion

3,5-Dimethyl-1H-indole-2-carbaldehyde is a valuable synthetic intermediate with potential applications in medicinal chemistry. Although its crystal structure remains to be determined, this guide provides essential information on its synthesis and physico-chemical properties. Further research into the biological activities of this compound and its derivatives is warranted to explore its full therapeutic potential. The methodologies and data presented here offer a solid foundation for researchers and drug development professionals to build upon in their scientific endeavors.

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